molecular formula C13H24N2 B13250525 3-[(Piperidin-4-yl)methyl]-1-azabicyclo[2.2.2]octane

3-[(Piperidin-4-yl)methyl]-1-azabicyclo[2.2.2]octane

Cat. No.: B13250525
M. Wt: 208.34 g/mol
InChI Key: YMNRSSWKBQXIIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Piperidin-4-yl)methyl]-1-azabicyclo[2.2.2]octane is a bicyclic tertiary amine featuring a quinuclidine core (1-azabicyclo[2.2.2]octane) substituted at the 3-position with a piperidin-4-ylmethyl group.

Properties

Molecular Formula

C13H24N2

Molecular Weight

208.34 g/mol

IUPAC Name

3-(piperidin-4-ylmethyl)-1-azabicyclo[2.2.2]octane

InChI

InChI=1S/C13H24N2/c1-5-14-6-2-11(1)9-13-10-15-7-3-12(13)4-8-15/h11-14H,1-10H2

InChI Key

YMNRSSWKBQXIIX-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CC2CN3CCC2CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Piperidin-4-yl)methyl]-1-azabicyclo[2.2.2]octane typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of piperidine with a suitable bicyclic precursor under controlled conditions. The reaction conditions often include the use of solvents such as methanol or dichloromethane, and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of 3-[(Piperidin-4-yl)methyl]-1-azabicyclo[2.2.2]octane may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(Piperidin-4-yl)methyl]-1-azabicyclo[2.2.2]octane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium halides, organic solvents

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and halogenated piperidine derivatives .

Scientific Research Applications

3-[(Piperidin-4-yl)methyl]-1-azabicyclo[2.2.2]octane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(Piperidin-4-yl)methyl]-1-azabicyclo[2.2.2]octane involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Receptor Affinity

The 3-position substitution on the quinuclidine core is critical for modulating receptor binding. Below is a comparative analysis of key analogs:

Table 1: Structural and Pharmacological Comparison
Compound Name (Structure) Substituent at 3-Position Target Receptor Binding Affinity (Ki) Selectivity Profile Pharmacokinetic Notes
Target Compound (Piperidin-4-yl)methyl Unknown N/A N/A Hypothesized moderate lipophilicity
(+)-3-[2-(Benzo[b]thiophen-2-yl)-2-oxoethyl]-quinuclidine 2-(Benzo[b]thiophen-2-yl)-2-oxoethyl α7 nAChR ~9 nM >100-fold vs. α4β2 nAChR Good oral bioavailability, brain permeability
W-56203 Spiro-oxazolidinone with 3-methylbenzo[b]thiophen-5-yl α7 nAChR 3 nM No binding to α4β2, M1–M3, or 5-HT3 Orally active, improves sensory gating in vivo
(3R)-3-[(1-Phenylcycloheptyl)carbonyl]oxy-quinuclidine Phenylcycloheptyl ester M3 muscarinic Not reported M3 antagonist (IC50 ~10 nM) Anticholinergic activity, potential for COPD/asthma
3-(Pyrazol-3-yl)-quinuclidine Pyrazole ring Muscarinic IC50 ~50 nM (OXO-M) Moderate M1/M2 selectivity Limited CNS penetration
(3R)-3-(6-Chloropyrazin-2-yl)-quinuclidine 6-Chloropyrazine Muscarinic Not reported Functionally selective M1 agonist Synthesized via chiral resolution

Key Findings from Comparative Studies

α7 nAChR Agonists: Aromatic or heteroaromatic substituents (e.g., benzo[b]thiophen-2-yl or spiro-oxazolidinone) enhance α7 nAChR affinity and selectivity. Comparison with Target Compound: The piperidin-4-ylmethyl group in the target compound lacks the electron-rich aromatic moieties seen in high-affinity α7 agonists, suggesting weaker binding to this receptor.

Muscarinic Receptor Modulators :

  • Bulky substituents like phenylcycloheptyl esters (e.g., Comparative Example 15) favor M3 antagonism, useful in respiratory diseases . Pyrazole or pyrazine groups () shift activity toward M1/M2 subtypes.
  • Comparison with Target Compound : The flexible piperidinylmethyl group may allow interaction with multiple muscarinic subtypes, but its lack of steric bulk could reduce potency compared to M3-specific antagonists.

Synthetic Accessibility :

  • Spirocyclic and ester-linked derivatives (e.g., W-56203) require multi-step synthesis with chiral resolution , whereas the target compound’s piperidinylmethyl group could be synthesized via alkylation of quinuclidine with 4-(chloromethyl)piperidine, a simpler route .

Pharmacokinetic and Selectivity Trends

  • Lipophilicity and CNS Penetration :
    • Compounds with aromatic substituents (e.g., W-56203) exhibit higher logP values, enhancing blood-brain barrier permeability. The target compound’s piperidine group may reduce lipophilicity, limiting CNS activity unless protonated at physiological pH .

Biological Activity

3-[(Piperidin-4-yl)methyl]-1-azabicyclo[2.2.2]octane, a compound with significant pharmacological interest, has been studied for its biological activity, particularly in the context of neurological disorders and cognitive functions. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : 3-[(Piperidin-4-yl)methyl]-1-azabicyclo[2.2.2]octane
  • Molecular Formula : C13_{13}H24_{24}N2_{2}
  • Molecular Weight : 208.34 g/mol
  • CAS Number : 1706452-42-7

This compound primarily acts on the central nervous system (CNS) by modulating neurotransmitter systems, particularly cholinergic and dopaminergic pathways. Its structural similarity to known muscarinic receptor ligands suggests it may influence cognitive processes and memory.

Cholinergic Activity

Research indicates that 3-[(Piperidin-4-yl)methyl]-1-azabicyclo[2.2.2]octane exhibits both agonistic and antagonistic properties at muscarinic receptors, which are critical for cognitive function and memory retention. For instance, in vivo studies demonstrated that this compound could reverse scopolamine-induced deficits in spatial learning in models like the Morris water maze, suggesting its potential as a cognitive enhancer .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Activity Description Reference
Cognitive Enhancement Reversed cognitive deficits in animal models; improved memory performance
Cholinergic Modulation Acts as a PAM (positive allosteric modulator) at M1_1 receptors
Analgesic Properties Demonstrated significant analgesic activity in rodent models
Neuroprotective Effects Exhibited neuroprotective properties against oxidative stress

Study 1: Cognitive Dysfunction in Schizophrenia

A study investigated the effects of 3-[(Piperidin-4-yl)methyl]-1-azabicyclo[2.2.2]octane on cognitive dysfunction associated with schizophrenia. Results indicated that the compound significantly improved cognitive performance in preclinical models, suggesting its potential utility in treating cognitive deficits in schizophrenia patients .

Study 2: Analgesic Efficacy

Another research effort focused on the analgesic properties of this compound, revealing an effective dose (ED50) of 3.1 mg/kg in pain models. This finding highlights its potential as an alternative analgesic agent with a distinct mechanism compared to traditional opioids .

Study 3: Neuroprotection Against Amyloid-Beta Toxicity

In a model of Alzheimer's disease, the compound demonstrated protective effects against amyloid-beta-induced neurotoxicity, suggesting it may play a role in mitigating neurodegenerative processes associated with Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-[(Piperidin-4-yl)methyl]-1-azabicyclo[2.2.2]octane, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination, with solvent polarity and temperature affecting stereoselectivity. For example, bicyclic amines like 4-aza-1-azoniabicyclo[2.2.2]octane derivatives are synthesized via quaternization reactions using alkyl halides under controlled pH and anhydrous conditions . Crystallographic data (e.g., bond angles and torsion angles) can validate stereochemical outcomes .

Q. How can researchers characterize the stereochemistry and conformational dynamics of this compound using crystallographic data?

  • Methodological Answer : X-ray diffraction (XRD) is critical for determining absolute configuration. For example, bond angles (e.g., C—N—C ≈ 108°) and torsion angles (e.g., C8—C7—N2—C6 = 168.3°) from analogous azabicyclo compounds provide benchmarks for conformational analysis . NMR spectroscopy (e.g., NOESY) can further resolve dynamic equilibria between conformers .

Q. What are the key safety considerations when handling this compound in laboratory settings?

  • Methodological Answer : Follow GHS guidelines for amines and azabicyclo derivatives. Use fume hoods to avoid inhalation, and wear nitrile gloves to prevent skin contact. In case of exposure, rinse eyes with water for ≥15 minutes and consult a physician immediately. Safety protocols from similar compounds emphasize prompt decontamination and medical evaluation .

Q. How can pharmacological activity be screened for this compound in early-stage research?

  • Methodological Answer : Use in vitro receptor binding assays (e.g., radioligand displacement) targeting muscarinic or nicotinic acetylcholine receptors, which are common targets for azabicyclo derivatives. Structural analogs like quinuclidine dihydrochloride show affinity for CNS targets, suggesting similar screening frameworks .

Advanced Research Questions

Q. How can conflicting data on receptor binding affinities be resolved through computational and experimental methods?

  • Methodological Answer : Perform comparative molecular docking studies (e.g., AutoDock Vina) to identify binding poses, followed by molecular dynamics (MD) simulations to assess stability. Validate with site-directed mutagenesis or isotopic labeling to isolate key interactions. For example, crystal packing interactions (e.g., cation⋯I) in analogs highlight non-covalent forces influencing binding .

Q. What experimental approaches are recommended to assess the environmental fate and biodegradation pathways of this compound?

  • Methodological Answer : Design long-term environmental studies (e.g., 5–10 years) to evaluate hydrolysis, photolysis, and microbial degradation. Measure partition coefficients (log P) and soil adsorption constants (Koc) to model distribution in abiotic/biotic compartments. Refer to frameworks like Project INCHEMBIOL for integrating lab and field data .

Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability tests using HPLC-MS to monitor degradation products. For example, analogs like 3-aminoquinuclidine dihydrochloride degrade via ring-opening under acidic conditions, requiring buffered solutions (pH 6–8) for storage . Thermoanalytical techniques (e.g., DSC) can identify decomposition thresholds .

Q. What strategies enable comparative analysis of this compound’s bioactivity against structurally related analogs?

  • Methodological Answer : Use cheminformatics tools (e.g., Schrödinger’s Canvas) to generate QSAR models based on substituent effects. Compare IC50 values of analogs with modifications at the piperidinyl or bicyclo positions. For example, nitrophenyl derivatives exhibit altered cation⋯anion interactions, impacting solubility and bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.